L-Glutamic acid hydrochloride

Catalog No.
S778808
CAS No.
138-15-8
M.F
C5H9NO4.ClH
C5H10ClNO4
M. Wt
183.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glutamic acid hydrochloride

CAS Number

138-15-8

Product Name

L-Glutamic acid hydrochloride

IUPAC Name

(2S)-2-aminopentanedioic acid;hydrochloride

Molecular Formula

C5H9NO4.ClH
C5H10ClNO4

Molecular Weight

183.59 g/mol

InChI

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1

InChI Key

RPAJSBKBKSSMLJ-DFWYDOINSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N.Cl

Solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

L-Glutamic Acid Hydrochloride; L-Glutamic Acid Hydrochloride; 2-Aminopentanedioic Acid Hydrochloride; Acidalin; Acidogen; Acidoride; Acidothyn; Acidulen; Acidulin; Aciglumin; Aclor; Acridogen; Acridoride; Antalka; Gastuloric; Glusatin; Glutamic acid

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.Cl

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.Cl

Cell Culture:

  • Nutrient Source: L-GAH serves as a nitrogen source and nutrient supplement in cell culture media. It provides essential building blocks for protein synthesis and other cellular processes in various cell lines, including bacteria and fungi .
  • Study of Nitrogen Availability: Researchers utilize L-GAH in controlled environments to study the impact of increased dissolved inorganic nitrogen (DIN) on the uptake of dissolved organic nitrogen (DON) and dissolved organic carbon (DOC) in aquatic ecosystems. This helps understand nutrient cycling and ecosystem dynamics .

Neuroscience Research:

  • Glutamate-Induced Excitotoxicity Model: L-glutamate, the corresponding free amino acid of L-GAH, plays a crucial role in neuronal signaling. However, excessive glutamate exposure can trigger excitotoxicity, leading to neuronal damage and cell death. Researchers use L-GAH, often converted to L-glutamate, to induce controlled excitotoxicity in cell cultures, allowing them to study neuroprotective agents and test the efficacy of potential treatments for neurological disorders like Alzheimer's and Parkinson's disease .

Material Science:

  • Non-Linear Optical Material: Recent research explores the potential of L-GAH crystals as non-linear optical materials. These materials exhibit specific optical properties and have potential applications in various fields, including optoelectronics, telecommunications, and the laser industry .

L-Glutamic acid hydrochloride is a salt derived from L-glutamic acid, an amino acid that plays a crucial role in various physiological functions. Its chemical formula is C₅H₉NO₄·HCl, and it has a molar mass of approximately 183.59 g/mol . This compound is characterized by its zwitterionic nature in aqueous solutions, where it can exist in different protonation states depending on the pH of the environment . L-Glutamic acid is naturally occurring and is commonly found in proteins, serving as a building block for protein synthesis.

L-GAH, upon dissociation in water, releases L-glutamic acid, which acts as a neurotransmitter. L-glutamic acid binds to specific glutamate receptors in the brain, leading to the activation of various signaling pathways involved in neuronal communication, learning, and memory []. The exact mechanism of action depends on the type of glutamate receptor involved.

  • Safety Information:

    • Wear gloves, safety glasses, and a lab coat when handling L-GAH.
    • Work in a well-ventilated fume hood.
    • Avoid inhalation, ingestion, and contact with skin and eyes.
    • Wash hands thoroughly after handling.
    • Dispose of waste according to local regulations.
  • Toxicity Data

    Limited data is available on the specific toxicity of L-GAH. However, L-glutamic acid, the component released upon dissociation, exhibits low acute toxicity [].

, including:

  • Ionization: In acidic conditions, both carboxyl groups can be protonated, leading to the formation of cationic species. As the pH increases, the compound can lose protons from its carboxyl groups to form anionic species. At physiological pH (around 7.4), it predominantly exists as a doubly negatively charged anion .
  • Transamination: L-Glutamic acid participates in transamination reactions, where it can donate an amino group to α-keto acids, forming new amino acids .
  • Decarboxylation: Under certain conditions, L-glutamic acid can be decarboxylated to produce gamma-aminobutyric acid (GABA), a significant neurotransmitter in the central nervous system .

L-Glutamic acid is primarily known for its role as an excitatory neurotransmitter in the brain. It is involved in various neurological processes such as synaptic transmission, learning, and memory formation. Additionally, it plays a vital role in metabolic pathways:

  • Neurotransmission: L-glutamic acid binds to glutamate receptors (e.g., NMDA and AMPA receptors) and facilitates synaptic plasticity and excitatory signaling in neurons .
  • Metabolism: It serves as a precursor for the synthesis of other amino acids and neurotransmitters. It also participates in the urea cycle and nitrogen metabolism .

L-Glutamic acid hydrochloride has several applications across different fields:

  • Food Industry: It is used as a flavor enhancer (monosodium glutamate) due to its umami taste profile.
  • Pharmaceuticals: It serves as an ingredient in parenteral nutrition formulations and other medicinal products due to its nutritional properties .
  • Biotechnology: Employed in cell culture media and as a supplement for microbial growth.

Research has indicated that L-glutamic acid interacts with various receptors and transporters:

  • Receptor Interactions: It activates glutamate receptors which are crucial for synaptic transmission and plasticity in the central nervous system. Dysregulation of these interactions may lead to neurological disorders .
  • Transport Mechanisms: The sodium-dependent high-affinity transporters facilitate the uptake of L-glutamate across cell membranes, influencing its availability for neurotransmission and metabolic processes .

Several compounds share similarities with L-glutamic acid hydrochloride, including:

Compound NameChemical FormulaUnique Features
D-Glutamic AcidC₅H₉NO₄Enantiomer of L-glutamic acid; less common in nature
Gamma-Aminobutyric AcidC₄H₉NO₂Derived from decarboxylation of L-glutamic acid; acts as an inhibitory neurotransmitter
Aspartic AcidC₄H₇NO₄Similar structure but with one less carbon; also an excitatory neurotransmitter
N-Acetyl-L-GlutamateC₆H₁₁N O₄Acetylated form; involved in metabolic pathways

L-glutamic acid hydrochloride is unique due to its specific zwitterionic form at physiological pH and its prominent role as an excitatory neurotransmitter, distinguishing it from other amino acids that may have similar structures but differ significantly in function and biological activity.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

183.0298355 g/mol

Monoisotopic Mass

183.0298355 g/mol

Heavy Atom Count

11

UNII

M0C2SP444T

Related CAS

56-86-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 144 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 87 of 144 companies with hazard statement code(s):;
H314 (85.06%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (14.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Glutamic Acid Hydrochloride is the hydrochloride salt form of glutamic acid, a non-essential amino acid. Used as a gastric acidifier, glutamic acid hydrochloride releases hydrochloric acid into the stomach, thereby lowering gastric pH. (NCI)

ATC Code

A - Alimentary tract and metabolism
A09 - Digestives, incl. enzymes
A09A - Digestives, incl. enzymes
A09AB - Acid preparations
A09AB01 - Glutamic acid hydrochloride

Pictograms

Corrosive

Other CAS

138-15-8
15767-75-6

Wikipedia

Glutamic acid hydrochloride

General Manufacturing Information

L-Glutamic acid, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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